molecular formula C10H7BrO2S B14213453 Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- CAS No. 826995-50-0

Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-

Cat. No.: B14213453
CAS No.: 826995-50-0
M. Wt: 271.13 g/mol
InChI Key: UNRHJKVSGNHAES-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- is a heterocyclic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by bromination and methylation reactions . The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium azide (NaN3) in DMF or potassium cyanide (KCN) in DMSO.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- can be compared with other similar compounds, such as:

The uniqueness of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

826995-50-0

Molecular Formula

C10H7BrO2S

Molecular Weight

271.13 g/mol

IUPAC Name

6-bromo-4-methyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7BrO2S/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

UNRHJKVSGNHAES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=C(S2)C(=O)O)Br

Origin of Product

United States

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